Vodobatinib - 1388803-90-4

Vodobatinib

Catalog Number: EVT-3318489
CAS Number: 1388803-90-4
Molecular Formula: C27H20ClN3O2
Molecular Weight: 453.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Vodobatinib is an orally bioavailable, Bcr-Abl tyrosine kinase inhibitor (TKI), with potential antineoplastic activity. Upon administration, vodobatinib selectively targets and binds to the Bcr-Abl fusion oncoprotein, including various Bcr-Abl mutant forms, such as those with the 'gatekeeper' resistance mutation T315I. This inhibits proliferation of Bcr-Abl-expressing tumor cells. The Bcr-Abl fusion protein is an aberrantly activated tyrosine kinase produced by certain leukemia cells. T315I, an amino acid substitution where threonine (T) has been mutated to isoleucine (I) at position 315 in the tyrosine-protein kinase ABL1 portion of the Bcr-Abl fusion protein, plays a key role in resistance to certain chemotherapeutic agents and its expression is associated with poor prognosis.
Overview

Vodobatinib, also known by its developmental code K0706, is a potent and selective inhibitor of the c-Abl tyrosine kinase. It is currently under investigation for its therapeutic potential in treating Parkinson's Disease, particularly due to its ability to penetrate the central nervous system more effectively than previous therapies like nilotinib. Vodobatinib's mechanism of action focuses on inhibiting the c-Abl kinase, which has been implicated in neurodegenerative processes associated with Parkinson's Disease.

Source and Classification

Vodobatinib is classified as a small molecule inhibitor targeting the c-Abl protein. It is part of a broader category of drugs known as tyrosine kinase inhibitors, which are utilized in various oncological and neurological applications. The development of vodobatinib stems from the need for more effective treatments for chronic myeloid leukemia and neurodegenerative diseases, particularly where existing therapies have limitations in efficacy or safety.

Synthesis Analysis

Methods and Technical Details

The synthesis of vodobatinib involves several key steps that utilize advanced organic chemistry techniques. The compound is synthesized through a multi-step process that typically includes:

  1. Formation of key intermediates: This involves the reaction of specific aniline derivatives with appropriate coupling agents under controlled conditions.
  2. Purification: After synthesis, the product undergoes purification using methods such as flash chromatography to isolate the desired compound from by-products.
  3. Characterization: The final product is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

Specific synthetic routes may vary, but they generally aim to optimize yield and minimize side reactions while ensuring high selectivity for the target c-Abl kinase.

Molecular Structure Analysis

Structure and Data

Vodobatinib has a complex molecular structure characterized by specific functional groups that facilitate its interaction with the c-Abl kinase. The molecular formula for vodobatinib is C₁₈H₁₈ClN₅O, and it possesses a molecular weight of approximately 365.83 g/mol.

  • Chemical Structure: Vodobatinib features a core structure that includes a pyrimidine ring, which is crucial for its binding affinity to the target enzyme.

Structural Data

  • Molecular Weight: 365.83 g/mol
  • Log P (Partition Coefficient): Indicates lipophilicity which affects CNS penetration.
  • Solubility: Typically assessed in various solvents to determine formulation strategies.
Chemical Reactions Analysis

Reactions and Technical Details

Vodobatinib's primary chemical reactions involve its interaction with the c-Abl tyrosine kinase. The inhibition mechanism can be summarized as follows:

  1. Binding Affinity: Vodobatinib binds to the ATP-binding site of the c-Abl kinase, preventing substrate phosphorylation.
  2. Inhibition Kinetics: In vitro studies demonstrate that vodobatinib exhibits an IC₅₀ value of approximately 0.9 nM, indicating high potency compared to nilotinib (IC₅₀ = 15-45 nM) .

These reactions are fundamental to understanding how vodobatinib exerts its therapeutic effects in both cancer treatment and neuroprotection.

Mechanism of Action

Process and Data

The mechanism of action for vodobatinib involves:

  1. Inhibition of c-Abl Kinase: By binding to the active site of c-Abl, vodobatinib disrupts its normal function, which is critical in pathways associated with cell proliferation and survival.
  2. Neuroprotective Effects: In preclinical models, inhibition of c-Abl has been shown to mitigate neurodegenerative processes linked to Parkinson’s Disease by reducing α-synuclein phosphorylation and enhancing neuronal survival.

Data from pharmacokinetic studies indicate that vodobatinib achieves significant concentrations in cerebrospinal fluid (CSF), suggesting its potential effectiveness in targeting central nervous system disorders .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Melting Point: Specific melting points are determined during synthesis; for instance, some analogs show melting points around 200 °C.

Chemical Properties

  • Stability: Stability studies are conducted under various conditions (pH, temperature) to ensure efficacy during storage.
  • Solubility Profile: Vodobatinib's solubility is evaluated in different solvents to inform formulation development for oral or injectable delivery.
Applications

Scientific Uses

Vodobatinib is primarily being explored for:

  1. Treatment of Parkinson's Disease: Its ability to penetrate the blood-brain barrier makes it a candidate for neuroprotective therapies aimed at slowing disease progression.
  2. Chronic Myeloid Leukemia: As a third-line treatment option for patients who have failed multiple prior therapies with other tyrosine kinase inhibitors .
  3. Research Tool: Vodobatinib serves as an important tool in studying the role of c-Abl in various cellular processes beyond oncology, including neurobiology.

Properties

CAS Number

1388803-90-4

Product Name

Vodobatinib

IUPAC Name

2-chloro-6-methyl-N'-[4-methyl-3-(2-quinolin-3-ylethynyl)benzoyl]benzohydrazide

Molecular Formula

C27H20ClN3O2

Molecular Weight

453.9 g/mol

InChI

InChI=1S/C27H20ClN3O2/c1-17-10-12-22(26(32)30-31-27(33)25-18(2)6-5-8-23(25)28)15-20(17)13-11-19-14-21-7-3-4-9-24(21)29-16-19/h3-10,12,14-16H,1-2H3,(H,30,32)(H,31,33)

InChI Key

ZQOBVMHBVWNVBG-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)Cl)C(=O)NNC(=O)C2=CC(=C(C=C2)C)C#CC3=CC4=CC=CC=C4N=C3

Canonical SMILES

CC1=C(C(=CC=C1)Cl)C(=O)NNC(=O)C2=CC(=C(C=C2)C)C#CC3=CC4=CC=CC=C4N=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.